D-arabinose 5-phosphate

Descripción general

Descripción

D-arabinose 5-phosphate is a phosphorylated sugar derivative that plays a crucial role in various biological processes. It is an intermediate in the pentose phosphate pathway and is involved in the biosynthesis of important cellular components such as lipopolysaccharides in Gram-negative bacteria .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: D-arabinose 5-phosphate can be synthesized through the isomerization of D-ribulose 5-phosphate. This reaction is catalyzed by the enzyme this compound isomerase. The reaction conditions typically involve a buffered aqueous solution at a neutral pH .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Specific strains of bacteria, such as Escherichia coli, are genetically engineered to overexpress the enzymes required for the conversion of D-ribulose 5-phosphate to this compound .

Types of Reactions:

Isomerization: this compound undergoes isomerization to form D-ribulose 5-phosphate, catalyzed by this compound isomerase.

Common Reagents and Conditions:

Isomerization: Neutral pH, buffered aqueous solution, presence of this compound isomerase.

Condensation: Presence of phosphoenolpyruvate and 3-deoxy-D-manno-octulosonate 8-phosphate synthase.

Major Products:

D-ribulose 5-phosphate: Formed through isomerization.

3-deoxy-D-manno-octulosonate 8-phosphate: Formed through condensation with phosphoenolpyruvate.

Aplicaciones Científicas De Investigación

D-arabinose 5-phosphate is extensively used in scientific research due to its role in various biochemical pathways:

Mecanismo De Acción

D-arabinose 5-phosphate exerts its effects primarily through its role as an intermediate in the pentose phosphate pathway. It is converted to D-ribulose 5-phosphate by this compound isomerase. This conversion is crucial for the biosynthesis of nucleotides and amino acids. Additionally, it condenses with phosphoenolpyruvate to form 3-deoxy-D-manno-octulosonate 8-phosphate, which is essential for lipopolysaccharide biosynthesis in Gram-negative bacteria .

Comparación Con Compuestos Similares

D-ribulose 5-phosphate: An isomer of D-arabinose 5-phosphate involved in the pentose phosphate pathway.

D-ribose 5-phosphate: Another pentose phosphate pathway intermediate.

3-deoxy-D-manno-octulosonate 8-phosphate: A product formed from the condensation of this compound and phosphoenolpyruvate.

Uniqueness: this compound is unique due to its specific role in lipopolysaccharide biosynthesis in Gram-negative bacteria. This makes it a critical target for studying bacterial virulence and developing new antibiotics .

Actividad Biológica

D-arabinose 5-phosphate (A5P) is a significant metabolite in various biological processes, particularly in the biosynthesis of lipopolysaccharides (LPS) in Gram-negative bacteria. This article explores the biological activity of A5P, its enzymatic roles, and its implications in microbial physiology and potential therapeutic applications.

Role in Lipopolysaccharide Biosynthesis

A5P is crucial for the synthesis of 3-deoxy-D-manno-octulosonate (KDO), a key component of LPS, which is vital for the structural integrity and functionality of the bacterial outer membrane. The enzyme d-arabinose-5-phosphate isomerase (API) catalyzes the interconversion between A5P and d-ribulose-5-phosphate (Ru5P), facilitating the production of KDO from A5P through subsequent enzymatic reactions .

Enzymatic Pathway

The enzymatic pathway involving A5P can be summarized as follows:

- Conversion of A5P to Ru5P : Catalyzed by API, this step is essential for entering the KDO biosynthetic pathway.

- Formation of KDO : KDO8PS catalyzes the reaction between phosphoenolpyruvate (PEP) and A5P to produce KDO8P, which is further processed to yield KDO .

Enzymatic Properties of this compound Isomerase

The characterization of APIs reveals their specificity and kinetic parameters. For instance, the API from Clostridium tetani has been shown to specifically convert A5P to Ru5P with optimal activity at a pH range of 6 to 8 .

Table 1: Kinetic Parameters of this compound Isomerases

| Enzyme Source | Substrate Conversion | Optimal pH | k_cat (s⁻¹) | K_m (mM) |

|---|---|---|---|---|

| C. tetani API | A5P ↔ Ru5P | 6 - 8 | 0.45 | 0.56 |

| E. coli API | A5P ↔ Ru5P | 6 - 8 | 0.50 | 0.60 |

This table illustrates that while different sources of APIs exhibit similar kinetic parameters, variations exist that could influence their efficiency in vivo.

Regulatory Functions

Beyond its role in biosynthesis, A5P may function as a regulatory molecule within bacterial cells. It has been observed to inhibit several enzymes involved in metabolic pathways, suggesting a potential regulatory role in cellular metabolism . This aspect highlights the dual functionality of A5P as both a substrate in biosynthetic pathways and a modulator of enzymatic activity.

Case Study 1: API Activity in Escherichia coli

Research involving E. coli mutants deficient in KDO formation demonstrated that supplementation with A5P could restore viability under specific growth conditions. In these studies, varying concentrations of A5P were tested to determine the minimal effective dose required for growth restoration . The results indicated a dose-dependent response, confirming the essential role of A5P in LPS biosynthesis.

Case Study 2: Characterization of CtAPI

The identification and characterization of CtAPI from C. tetani provided insights into its unique properties compared to APIs from Gram-negative bacteria. This study emphasized its specificity for A5P and Ru5P without activity towards other sugars, suggesting an evolutionary adaptation that may reflect its role in a non-LPS producing organism .

Propiedades

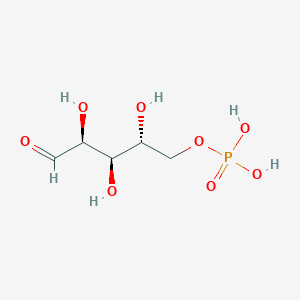

IUPAC Name |

[(2R,3R,4S)-2,3,4-trihydroxy-5-oxopentyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h1,3-5,7-9H,2H2,(H2,10,11,12)/t3-,4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQRONHOSHZGFQ-WDCZJNDASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C=O)O)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90927171 | |

| Record name | D-Arabinose 5-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Arabinose 5-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011734 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13137-52-5 | |

| Record name | D-Arabinose 5-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13137-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arabinose 5-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013137525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Arabinose 5-phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Arabinose 5-phosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011734 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.